molecular formula C15H11ClF3N3OS2 B10916453 7-(5-chlorothiophen-2-yl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-(5-chlorothiophen-2-yl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10916453
M. Wt: 405.8 g/mol
InChI Key: LNKZUVHYMDELEG-UHFFFAOYSA-N
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Description

7-(5-Chloro-2-thienyl)-1-isopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, an isopropyl group, a sulfanyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-chloro-2-thienyl)-1-isopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity 7-(5-chloro-2-thienyl)-1-isopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one .

Chemical Reactions Analysis

Types of Reactions

7-(5-Chloro-2-thienyl)-1-isopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(5-chloro-2-thienyl)-1-isopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(5-Chloro-2-thienyl)-1-isopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C15H11ClF3N3OS2

Molecular Weight

405.8 g/mol

IUPAC Name

7-(5-chlorothiophen-2-yl)-1-propan-2-yl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H11ClF3N3OS2/c1-6(2)22-12-11(13(23)21-14(22)24)7(15(17,18)19)5-8(20-12)9-3-4-10(16)25-9/h3-6H,1-2H3,(H,21,23,24)

InChI Key

LNKZUVHYMDELEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC(=N2)C3=CC=C(S3)Cl)C(F)(F)F)C(=O)NC1=S

Origin of Product

United States

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